molecular formula C20H16O B12789837 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol CAS No. 17573-29-4

7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol

Cat. No.: B12789837
CAS No.: 17573-29-4
M. Wt: 272.3 g/mol
InChI Key: WJDNKJGWMKTBJQ-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol: is a polycyclic aromatic hydrocarbon derivative. It is a substituted benzopyrene, known for its complex structure and significant biological activity. This compound is of interest due to its potential mutagenic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol typically involves the bromination of benzopyrene derivatives using N-bromosaccharin. The reaction conditions include the use of solvents like dimethylformamide and temperatures maintained at moderate levels to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its specialized use in research. the synthesis generally follows similar routes as laboratory methods, with scaled-up reaction vessels and controlled environments to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which are of interest for further chemical and biological studies .

Mechanism of Action

7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol exerts its effects through the formation of electrophilic sulfuric acid esters. These esters can bind covalently to DNA, leading to the formation of DNA adducts. This binding can cause mutations and potentially lead to carcinogenesis. The compound is activated by hepatic cytosol, which facilitates its conversion into these reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological effects. Its ability to form stable DNA adducts makes it particularly valuable for studying the mechanisms of mutagenesis and carcinogenesis .

Properties

CAS No.

17573-29-4

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

7,8,9,10-tetrahydrobenzo[a]pyren-9-ol

InChI

InChI=1S/C20H16O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10,16,21H,6,8,11H2

InChI Key

WJDNKJGWMKTBJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3

Origin of Product

United States

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